4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol
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Overview
Description
4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines.
Preparation Methods
The synthesis of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol can be achieved through various synthetic routes. One common method involves the condensation of heterocyclic amines with active electrophiles in the presence of a base. For instance, a two-step one-pot method can be employed where 2-aminopyridine derivatives react with N,N-dimethylformamide dimethyl acetate to form intermediates, which are then condensed with electrophiles like ethyl bromoacetate or bromoacetonitrile .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under mild conditions.
Substitution: Substitution reactions, especially involving halogens, are common.
Radical Reactions: Functionalization via radical reactions using transition metal catalysis or photocatalysis.
Common reagents used in these reactions include transition metals, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is utilized in material science for its structural properties.
Mechanism of Action
The mechanism of action of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- 3-substituted imidazo[1,2-a]pyridines
- Imidazo[1,2-b]pyridazines
Compared to these compounds, 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol is unique due to its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
The compound 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by an imidazo[1,2-a]pyridine core substituted with a chloro group and an isopropylaniline moiety. Its molecular formula is C17H18ClN3O2, with a molecular weight of approximately 335.79 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Kinases : It may act as an inhibitor of certain kinases involved in cancer pathways.
- Receptors : Potential modulation of receptor activity, influencing cellular signaling pathways.
Research indicates that compounds with similar structures often exhibit activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Activity | Effect | Reference |
---|---|---|
Anticancer | Inhibits cell growth in cancer cells | |
Antifungal | Moderate inhibition of fungal strains | |
Enzyme inhibition | Potential inhibition of kinases |
Anticancer Activity
A study evaluated the anticancer effects of this compound against several cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The compound induced apoptosis through caspase activation pathways, indicating its potential use in cancer therapy.
Antifungal Properties
In another study, the antifungal activity was tested against strains such as Candida albicans and Candida glabrata. The compound exhibited inhibitory concentrations (IC50) comparable to standard antifungal agents, suggesting its utility in treating fungal infections.
Research Findings
Recent investigations have focused on the synthesis and characterization of derivatives of this compound to enhance its biological profile. For instance:
- Synthesis : Various synthetic routes have been explored to modify the substituents on the imidazo[1,2-a]pyridine ring, aiming to improve potency and selectivity.
- Biological Screening : High-throughput screening methods have been employed to assess the activity of synthesized derivatives against a panel of cancer and fungal cell lines.
Properties
Molecular Formula |
C23H22ClN3O2 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
4-[6-chloro-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C23H22ClN3O2/c1-14(2)15-4-8-18(9-5-15)25-23-22(16-6-10-19(28)20(12-16)29-3)26-21-11-7-17(24)13-27(21)23/h4-14,25,28H,1-3H3 |
InChI Key |
IISGXVMEMLKCFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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